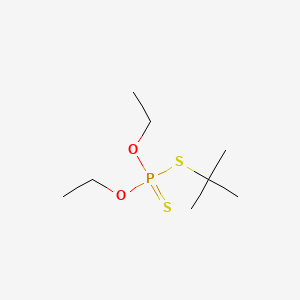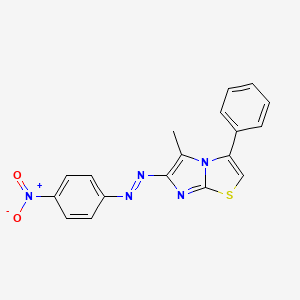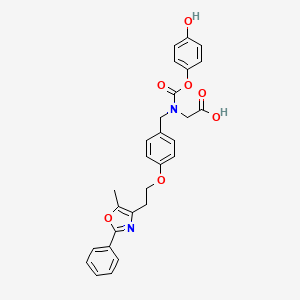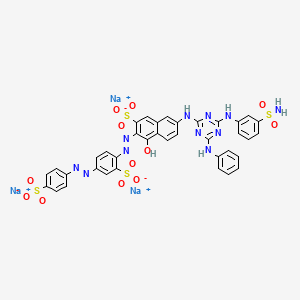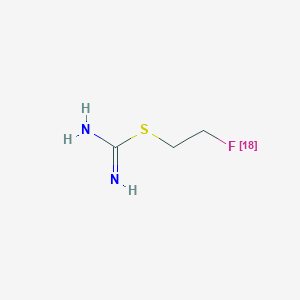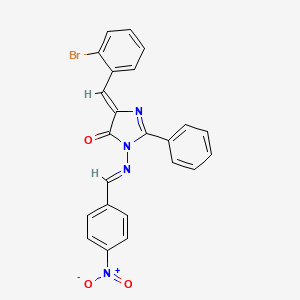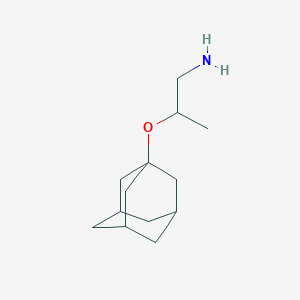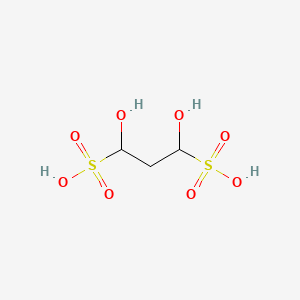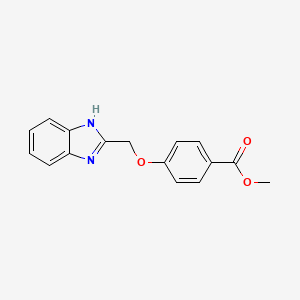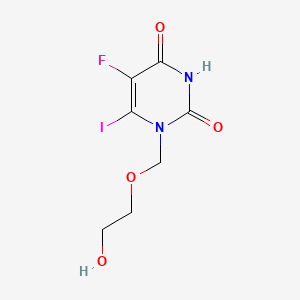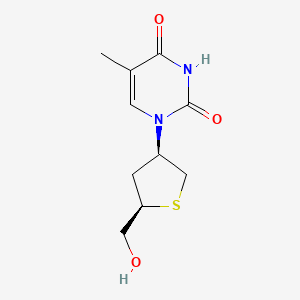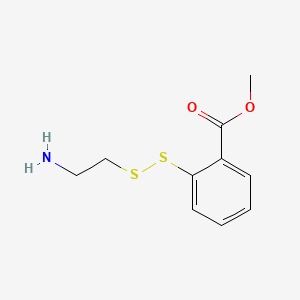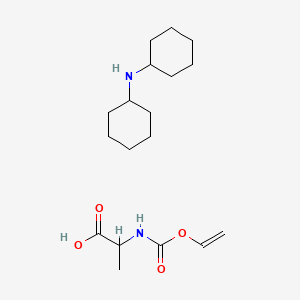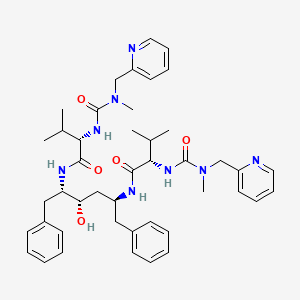
2,5,10,13-Tetraazatetradecanediamide, 7-hydroxy-N,N'-dimethyl-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-N,N'-bis(2-pyridinylmethyl)-, (3S,6S,7S,9S,12S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,10,13-Tetraazatetradecanediamide, 7-hydroxy-N,N’-dimethyl-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-N,N’-bis(2-pyridinylmethyl)-, (3S,6S,7S,9S,12S)- is a complex organic compound with a multifaceted structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Amide Bond Formation: Using reagents like carbodiimides (e.g., DCC) to form amide bonds between carboxylic acids and amines.
Hydroxyl Group Introduction: Hydroxyl groups can be introduced via oxidation reactions using reagents like PCC or Swern oxidation.
Pyridinylmethyl Group Addition: This can be achieved through nucleophilic substitution reactions where pyridine derivatives are introduced.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Batch Processing: For small to medium-scale production.
Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: Amide groups can be reduced to amines using reagents like LiAlH4.
Substitution: The pyridinylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Swern oxidation reagents.
Reducing Agents: LiAlH4, NaBH4.
Nucleophiles: Pyridine derivatives, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups typically yields ketones or aldehydes, while reduction of amides yields amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions due to its multiple functional groups.
Material Science: Potential use in the synthesis of advanced materials with specific properties.
Biology
Bioconjugation: The compound’s functional groups allow for conjugation with biomolecules, useful in drug delivery systems.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Pharmaceuticals: The compound may be explored for its therapeutic potential, particularly in targeting specific biological pathways.
Industry
Polymer Synthesis: Use in the production of specialized polymers with unique properties.
Chemical Sensors: Potential application in the development of sensors for detecting specific analytes.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,10,13-Tetraazatetradecanediamide derivatives: Compounds with similar core structures but different substituents.
Hydroxylated Amides: Compounds with hydroxyl groups and amide functionalities.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
144141-70-8 |
|---|---|
Molekularformel |
C44H58N8O5 |
Molekulargewicht |
779.0 g/mol |
IUPAC-Name |
(2S)-N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanamide |
InChI |
InChI=1S/C44H58N8O5/c1-30(2)39(49-43(56)51(5)28-34-21-13-15-23-45-34)41(54)47-36(25-32-17-9-7-10-18-32)27-38(53)37(26-33-19-11-8-12-20-33)48-42(55)40(31(3)4)50-44(57)52(6)29-35-22-14-16-24-46-35/h7-24,30-31,36-40,53H,25-29H2,1-6H3,(H,47,54)(H,48,55)(H,49,56)(H,50,57)/t36-,37-,38-,39-,40-/m0/s1 |
InChI-Schlüssel |
KTXGTJRUYOGULA-HECCNADXSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)N(C)CC3=CC=CC=N3)O)NC(=O)N(C)CC4=CC=CC=N4 |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)N(C)CC3=CC=CC=N3)O)NC(=O)N(C)CC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


